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molecular formula C11H12N2OS B028563 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine CAS No. 105512-88-7

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Cat. No. B028563
M. Wt: 220.29 g/mol
InChI Key: WUTXFLYFZOMYSF-UHFFFAOYSA-N
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Patent
US08053581B2

Procedure details

A procedure similar to step 5 of Example 6 was used. 2-bromo-1-(4-methoxy-phenyl)-propan-1-one prepared in the step 3, thiourea and anhydrous sodium acetate were used as starting materials, refluxed for 4 hours, followed by post-treatment to give a crude product, which was recrystallized with anhydrous ethanol to obtain a product as a white solid in a yield of 66.8%, mp: 139-140 └. 1H-NMR (CDCl3, 400 MHz) δ: 2.37 (3H, s, ArCH3), 3.84 (3H, s, OCH3), 5.09 (2H, br, NH2), 6.93 (2H, d, J=8.68 Hz, ArH), 7.50 (2H, d, J=8.68 Hz, ArH); EI-MS m/e (%): 220.1 (M+, 100), 205.1 (18), 163.1 (31); HREI-MS Calcd. for C11H12N2OS: 220.0670. found: 220.0672. Anal. Calcd. for C11H12N2OS: C, 59.98; H, 5.49; N, 12.72. found: C, 59.90; H, 5.52; N, 12.55.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
66.8%

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=O.[NH2:14][C:15]([NH2:17])=[S:16].C([O-])(=O)C.[Na+]>>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:14]=[C:15]([NH2:17])[S:16][C:2]=2[CH3:13])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)C1=CC=C(C=C1)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was recrystallized with anhydrous ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1N=C(SC1C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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